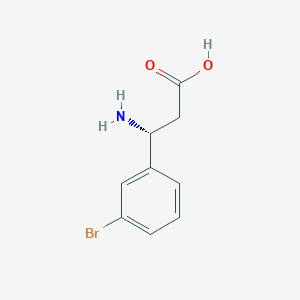(R)-3-Amino-3-(3-bromophenyl)propanoic acid
CAS No.: 788153-27-5
Cat. No.: VC1987624
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 788153-27-5 |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-bromophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
| Standard InChI Key | RLYAXKJHJUXZOT-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)[C@@H](CC(=O)O)N |
| SMILES | C1=CC(=CC(=C1)Br)C(CC(=O)O)N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(CC(=O)O)N |
Introduction
(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a synthetic organic compound with a molecular formula of C9H10BrNO2 and a molecular weight of approximately 244.088 g/mol . It is classified as a halogenated heterocycle and is known for its applications in pharmaceutical development, biochemical research, neuroscience, and drug design . This compound is particularly valued for its role as a building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders .
Applications in Research
(R)-3-Amino-3-(3-bromophenyl)propanoic acid is utilized in several research areas:
-
Pharmaceutical Development: It serves as a key intermediate in synthesizing drugs for neurological disorders .
-
Biochemical Research: It aids in studying amino acid metabolism and protein synthesis, enhancing understanding of cellular processes .
-
Neuroscience Applications: It is valuable for investigating receptor interactions and signaling pathways, contributing to advancements in mental health treatments .
-
Drug Design: Its unique structure allows for modifications that can enhance drug efficacy, making it crucial in medicinal chemistry .
-
Analytical Chemistry: It is used in techniques like chromatography to analyze complex mixtures .
Synthesis and Derivatives
The synthesis of (R)-3-Amino-3-(3-bromophenyl)propanoic acid involves complex organic chemistry pathways. Derivatives of this compound, such as N-Boc-(R)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester, are also significant in organic synthesis and pharmaceutical research. These derivatives often feature protecting groups like tert-butoxycarbonyl (Boc) and methyl ester functionalities, which facilitate further chemical modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume